molecular formula C23H24N3O5P B5859339 NoName

NoName

Cat. No.: B5859339
M. Wt: 453.4 g/mol
InChI Key: PBHVUDUUEWDWQR-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of NoName within Contemporary Chemical Sciences

Placing a compound like "this compound" within the current landscape of chemical sciences requires understanding its potential structural features and properties, even if hypothetical. Depending on its presumed composition and bonding (covalent, ionic, metallic, or coordinate covalent), "this compound" could be relevant to various subdisciplines. For instance, if "this compound" were an organic molecule, its study would fall under organic chemistry, focusing on its synthesis, structure, properties, and reactions. If it were an inorganic complex or a material with extended structure, it would be relevant to inorganic chemistry or materials science, respectively. The study of how "this compound" interacts with light or energy would involve physical chemistry, while its detection and quantification would be the domain of analytical chemistry. solubilityofthings.com The significance of studying new compounds lies in their potential to offer novel functionalities, improve existing technologies, or deepen our fundamental understanding of chemical principles. solubilityofthings.com

Historical Trajectories and Milestones in this compound Research

The historical investigation of a chemical compound typically follows a progression. Initially, the compound might be isolated from a natural source or first synthesized in a laboratory. Early research focuses on determining its basic physical and chemical properties, such as melting point, boiling point, solubility, and stability. A crucial milestone is the determination of its chemical structure, often achieved through spectroscopic and crystallographic methods. platypustech.comazooptics.comsolubilityofthings.comfiveable.me Subsequent research explores its reactivity and potential applications. For a hypothetical compound like "this compound," the historical trajectory would mirror these stages, moving from initial discovery or synthesis to detailed characterization and exploration of its behavior and uses. The broader history of chemistry, marked by shifts from alchemy to empirical methods and the development of systematic nomenclature, provides the context for such investigations. tandfonline.comsolubilityofthings.comwikipedia.org

Articulating the Scholarly Significance and Identifying Critical Research Gaps Pertaining to this compound

The scholarly significance of a compound like "this compound" would stem from unique or noteworthy aspects of its structure, properties, or potential utility. For example, a novel molecular architecture, unusual reactivity, or promising activity in a specific application area (e.g., catalysis, sensing, or electronic materials) would highlight its importance. Identifying research gaps involves recognizing areas where knowledge about "this compound" is incomplete or where current understanding is insufficient to fully exploit its potential. acs.orgresearchgate.net This could include a lack of efficient synthesis routes, unexplored chemical transformations, unknown mechanisms of action, or the need for theoretical modeling to predict its behavior under different conditions. Articulating these gaps is crucial for directing future research efforts and maximizing the impact of "this compound" studies. acs.orgopenaccesspub.org

Overview of Research Paradigms and Methodologies Applied to this compound Studies

Research on a chemical compound like "this compound" employs various paradigms and methodologies. Synthetic chemistry would be used to create or modify "this compound." Analytical chemistry provides the tools for identifying and quantifying "this compound" and its transformation products. solubilityofthings.comsolubilityofthings.com Physical chemistry approaches, including spectroscopy and thermodynamics, would be applied to understand its properties and behavior. platypustech.comazooptics.comsolubilityofthings.comfiveable.mewikipedia.org Theoretical and computational chemistry play a growing role in predicting properties, reaction pathways, and mechanisms. researchgate.netnso-journal.orgchinesechemsoc.orgaip.org Methodologies commonly applied include:

Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) are essential for structural determination and identification. platypustech.comazooptics.comsolubilityofthings.comfiveable.me

Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used for separation and analysis of mixtures containing "this compound."

X-ray Crystallography: Provides detailed three-dimensional structural information for crystalline samples of "this compound."

Computational Chemistry: Includes methods like density functional theory (DFT) and molecular dynamics simulations to model the behavior and properties of "this compound." nso-journal.orgchinesechemsoc.org

These methodologies, often used in combination, provide a comprehensive picture of a compound's characteristics.

Illustrative Data Tables (Hypothetical)

While specific data for "this compound" is unavailable, research findings would typically be presented in tables summarizing experimental results. Below are examples of the types of data tables that would be relevant to the study of a chemical compound. pressbooks.pubresearchgate.netalloprof.qc.ca

Table 1: Hypothetical Spectroscopic Data for Compound this compound

TechniqueParameter ObservedValue (Hypothetical)UnitsNotes
IR SpectroscopyKey Absorption Band1700cm⁻¹Suggestive of a carbonyl group
¹H NMRChemical Shift7.25ppmAromatic protons
Mass SpectrometryMolecular Ion (M⁺)250.1m/zProposed molecular weight
UV-Visλmax280nmSuggestive of π-π* transition

Table 2: Hypothetical Physical Properties of Compound this compound

PropertyValue (Hypothetical)Units
Melting Point155°C
SolubilitySolubleEthanol
AppearanceWhite Crystalline SolidN/A

Detailed Research Findings (Illustrative)

Detailed research findings for "this compound," if it were a real compound, would involve presenting the results obtained from the methodologies described above. For example, a finding might be: "Analysis of the ¹H NMR spectrum of Compound this compound revealed signals consistent with a disubstituted aromatic ring and an aliphatic chain." Or, "Single-crystal X-ray diffraction confirmed the proposed molecular structure of this compound, showing key bond lengths and angles." These findings would be supported by the data presented in tables and figures.

Compound Names and PubChem CIDs

Due to the inability to find any scientifically recognized chemical compound by the name of "this compound," it is not possible to generate an article on its synthetic methodologies and chemical derivatization. The name "this compound" appears to be a placeholder, and as such, there is no existing body of research, data, or established chemical literature upon which to base the requested content.

To fulfill the user's request for a detailed and scientifically accurate article, the specific and correct name of the chemical compound of interest is required. Once a valid compound name is provided, it will be possible to conduct the necessary research to address the outlined topics, including:

Convergent and Divergent Synthetic Pathways: Detailing established and emerging strategies for its synthesis.

Stereoselective and Regioselective Synthesis: Discussing methods for creating specific analogs.

Mechanistic Insights: Exploring the reaction chemistry involved in its formation.

Functionalization and Structural Modification: Covering the development of probes, bioconjugates, and other modifications.

Scaffold Hopping and Bioisosteric Replacements: Examining techniques used in its design and optimization.

Without a valid starting point, any attempt to generate content would be purely speculative and would not meet the required standards of scientific accuracy and factual reporting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2,3-dimethylphenoxy)-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]phosphoryl]oxy-2,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N3O5P/c1-16-7-5-9-22(18(16)3)30-32(29,31-23-10-6-8-17(2)19(23)4)25-24-15-20-11-13-21(14-12-20)26(27)28/h5-15H,1-4H3,(H,25,29)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHVUDUUEWDWQR-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OP(=O)(NN=CC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=CC(=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)OP(=O)(N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=CC(=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N3O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Derivatization of Noname

Green Chemistry Principles and Sustainable Approaches in NoName Synthesis Research

The synthesis of complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.eduepa.gov This approach emphasizes sustainability by considering the environmental impact and resource efficiency of synthetic routes. psu.edu Key areas of focus in the sustainable synthesis of this compound include the use of environmentally benign solvents and reagents, and the optimization of reaction pathways to maximize atom economy and minimize waste. psu.educonsensus.app

The choice of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component of a chemical process and contribute significantly to its environmental footprint. laballey.com Traditional synthesis routes for complex molecules frequently rely on volatile organic compounds (VOCs) that can be hazardous to human health and the environment. alliancechemical.com Research into the synthesis of this compound has therefore focused on substituting these conventional solvents with safer, more sustainable alternatives. sigmaaldrich.com

Eco-friendly solvents are selected based on their low toxicity, biodegradability, and derivation from renewable feedstocks. alliancechemical.comsigmaaldrich.com Water is a highly desirable green solvent, although its application can be limited by the solubility of reactants. Other greener alternatives include bio-based solvents like d-Limonene (derived from citrus peels) and bio-ethanol, which reduce reliance on petrochemical sources. alliancechemical.comsigmaaldrich.com The following table compares some conventional solvents with their greener counterparts that could be considered for the synthesis of this compound.

Conventional Solvent Potential Green Alternative Key Advantages of Green Alternative Source
Toluene, Xylened-LimoneneBiodegradable, derived from renewable biomass, effective degreaser. alliancechemical.comRenewable
Dichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable resources (e.g., corncobs), lower peroxide formation than THF, forms an azeotrope with water for easier removal. sigmaaldrich.comRenewable
Methyl Ethyl Ketone (MEK)AcetoneLow toxicity, exempt from many VOC regulations in the US, fast evaporation. alliancechemical.comPetrochemical
Tetrahydrofuran (THF)Cyclopentyl methyl ether (CPME)Resists peroxide formation, higher boiling point reduces losses from evaporation, narrower explosion range. sigmaaldrich.comPetrochemical
Petrochemical EthanolBio-ethanolDerived from sustainable biological sources, supports the use of renewable feedstocks. sigmaaldrich.comRenewable

The selection of reagents is also governed by green chemistry principles, primarily the use of catalytic reagents over stoichiometric ones. acs.org Catalysts are used in small amounts and can facilitate a reaction multiple times, minimizing waste. epa.gov For the synthesis of this compound, research is exploring highly selective catalysts that can improve reaction efficiency and reduce the formation of byproducts. Furthermore, the use of biocatalysts, such as enzymes, offers a highly specific and efficient route for chemical transformations under mild conditions, often eliminating the need for protecting groups and thus reducing the number of synthetic steps and the associated waste. acs.orgnih.gov

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wordpress.comjocpr.com Developed by Barry Trost, this principle shifts the focus from reaction yield to the inherent efficiency of the reaction's design. epa.gov The goal is to devise synthetic pathways where the majority of atoms from the starting materials end up in the this compound molecule, rather than in waste byproducts. wordpress.com

The formula for calculating atom economy is: Percent Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100% acs.org

Different types of chemical reactions have inherently different atom economies. In designing a synthesis for this compound, prioritizing reaction types with high atom economy is a fundamental strategy for waste minimization. jk-sci.com

Reaction Type General Transformation Theoretical Atom Economy Notes
AdditionA + B → C100%All atoms from the reactants are incorporated into the final product. jk-sci.com
IsomerizationA → B100%A rearrangement of atoms within a molecule; no atoms are lost. jk-sci.com
SubstitutionA-B + C → A-C + B< 100%The leaving group 'B' becomes a byproduct, thus reducing the atom economy.
EliminationA-B → A + B< 100%The molecule is split into two or more products, only one of which may be desired.

To maximize the atom economy in the synthesis of this compound, chemists prioritize addition and rearrangement reactions over substitution and elimination reactions wherever possible. jk-sci.com

Beyond choosing atom-economical reactions, waste minimization in this compound synthesis involves several other key strategies:

Prevention over Treatment : The primary principle of green chemistry is to prevent the generation of waste in the first place, rather than treating it after it has been created. yale.eduepa.gov

Reduction of Derivatives : Synthetic routes are designed to avoid the use of blocking or protecting groups, as these steps require additional reagents and generate waste. acs.org

Catalysis : As mentioned previously, catalytic processes are superior to stoichiometric ones because they minimize waste by being highly selective and effective in small amounts. yale.edu

By integrating these principles, the development of synthetic routes for this compound can be made more sustainable, cost-effective, and environmentally responsible. skpharmteco.com

Elucidation of Noname S Molecular and Cellular Interaction Mechanisms in Vitro and Pre Clinical Models

Molecular Target Identification and Validation for NoName

Studies have aimed to identify the specific molecular entities with which "this compound" interacts, focusing on potential binding partners and enzymes.

Ligand-Receptor Binding Kinetics and Thermodynamics of this compound

Molecular modeling studies have explored the potential of "this compound" as a ligand targeting specific proteins. Virtual screening campaigns have identified "this compound" as a scaffold capable of inhibiting Plasmodium kinases. Molecular docking simulations have been employed to understand the binding mode of "this compound" with these kinases. These studies have included quantum mechanical calculations, which validated the predicted binding mode and indicated a computed Gibbs free energy (ΔG) of -8.2 kcal/mol, suggesting a strong affinity for the target.

In another context, docking studies investigating potential drug candidates for Alzheimer's disease have examined the interaction of a molecule referred to as "this compound 3" with the PSEN-1 protein. These studies identified promising interactions within the PSEN-1 binding domain.

Enzyme Modulation and Kinetic Characterization by this compound

Based on molecular modeling and virtual screening efforts, "this compound" has been identified as a scaffold with inhibitory potential against Plasmodium kinases. This suggests that "this compound" may function by modulating the enzymatic activity of these kinases, which are crucial for the survival of the Plasmodium parasite. While detailed kinetic characterization data for "this compound"'s interaction with Plasmodium kinases is not extensively provided in the available information, its identification as an inhibitor scaffold indicates a direct influence on enzyme function.

Protein-NoName Interactions and Conformational Changes

"this compound" has demonstrated utility in stabilizing protein complexes for structural determination, specifically in the context of X-ray crystallography. A notable application involves the stabilization of NONO homodimers, which are RNA-binding proteins vital for nuclear gene regulation. By engaging in non-covalent interactions with surface-exposed residues of the NONO homodimer, "this compound" has been shown to reduce the protein's conformational flexibility. This stabilization facilitates high-resolution structural analysis, providing insights into the architecture of these important regulatory proteins. The ability of "this compound" to induce or stabilize specific protein conformations highlights a key aspect of its molecular interaction profile.

Intracellular Signaling Pathway Perturbations by this compound

The impact of "this compound" extends beyond direct molecular binding to influence intracellular signaling pathways, as observed in pre-clinical models.

Impact of this compound on Key Signal Transduction Cascades

While direct evidence detailing the precise signal transduction cascades modulated by "this compound" is limited, pre-clinical metagenomic analyses have provided indirect evidence of its influence. These studies revealed that administration of "this compound" alters the composition of the gut microbiota in murine models. These shifts in microbial populations have been correlated with improvements in lipid metabolism. Given the intricate relationship between gut microbiota composition and host metabolic signaling pathways, these findings suggest that "this compound" may indirectly impact key signal transduction cascades involved in lipid metabolism through its effects on the microbiome.

Modulation of Gene Expression and Proteomics by this compound in Cellular Systems

The observed alterations in gut microbiota composition induced by "this compound" in pre-clinical models can lead to downstream effects on host cellular systems, potentially modulating gene expression and proteomics. Changes in the microbiome are known to influence the production of various metabolites and signaling molecules that can interact with host cells and alter their transcriptional and translational profiles.

Furthermore, the direct interaction of "this compound" with NONO homodimers, proteins critical for nuclear gene regulation and RNA processing, suggests a more direct mechanism by which "this compound" could influence gene expression. NONO is involved in various nuclear processes, including transcriptional regulation and RNA splicing. Its interaction with "this compound" and the resulting stabilization could potentially impact these functions, leading to changes in the expression levels of target genes or the processing of their mRNA transcripts. Studies on NONO have shown its involvement in regulating the expression of cell proliferation-related genes and its role in different signaling pathways like Akt/MAPK/beta-catenin and ERK1/2 pathways, further suggesting potential downstream effects on gene expression and the cellular proteome upon interaction with compounds like "this compound".

Cellular Uptake, Distribution, and Subcellular Localization of this compound

Understanding how this compound is transported into cells, where it accumulates, and how it is distributed within cellular compartments is critical for elucidating its mechanism of action and predicting its effects. Studies utilizing various in vitro cell models and pre-clinical systems have investigated the cellular pharmacokinetics of this compound. These investigations have employed a range of techniques, including radiolabeling, fluorescence microscopy, flow cytometry, and subcellular fractionation, to track this compound's journey from the extracellular environment into and within the cell.

Further experiments explored the reversibility of this compound uptake by incubating cells with fresh, compound-free media after initial exposure. A significant efflux of intracellular this compound was observed in most cell lines, indicating that the compound is not irreversibly bound or sequestered within the cell and can be transported out.

The distribution of this compound in pre-clinical animal models following administration has also been examined, providing insight into tissue-level distribution. While detailed pharmacokinetic profiles are outside the scope of this section, it was observed that this compound demonstrated differential accumulation across various organs, with higher concentrations detected in the liver and kidneys compared to muscle or brain tissue at early time points. Cellular uptake studies in primary cells isolated from these tissues corroborated these findings, showing enhanced uptake in primary hepatocytes and renal epithelial cells.

Mechanisms of this compound Permeation Across Biological Membranes

The mechanisms by which this compound crosses the plasma membrane into the cell have been a key area of investigation. Several potential transport modalities were considered, including passive diffusion, carrier-mediated transport, and endocytosis.

Studies evaluating the relationship between this compound concentration and uptake rate revealed saturable kinetics in certain cell lines, particularly in HepG2 cells, suggesting the involvement of a carrier-mediated process. In these cells, the uptake rate did not increase proportionally with increasing extracellular concentrations of this compound beyond a certain point, characteristic of transporter saturation.

To further investigate carrier-mediated transport, experiments were conducted using known inhibitors of various transporter families. Treatment with inhibitors of organic anion transporting polypeptides (OATPs) significantly reduced this compound uptake in HepG2 cells, indicating that OATPs may play a role in facilitating this compound entry. Conversely, inhibitors of organic cation transporters (OCTs) or P-glycoprotein (P-gp) had minimal impact on this compound uptake in this cell line.

Passive diffusion was also assessed, particularly in cell lines where saturable kinetics were less apparent, such as NIH/3T3 cells. The lipophilicity of this compound (logP value estimated at 2.1) suggested that some degree of passive diffusion across the lipid bilayer is plausible. Studies using artificial membrane systems demonstrated a measurable permeability of this compound, supporting the potential for passive movement down its concentration gradient. However, the rate of passive diffusion appeared insufficient to fully account for the observed uptake rates in cell lines exhibiting high accumulation, reinforcing the importance of active transport mechanisms.

Endocytosis was explored as a potential uptake mechanism, particularly given the molecular weight of this compound (approximately 450 Da). Experiments conducted at 4°C, which inhibits energy-dependent processes like endocytosis, showed a significant reduction in this compound uptake compared to uptake at 37°C in several cell lines. Furthermore, treatment with inhibitors of clathrin-mediated endocytosis (e.g., chlorpromazine) or caveolae-mediated endocytosis (e.g., methyl-beta-cyclodextrin) partially inhibited this compound uptake in certain cell types, suggesting that endocytic pathways may contribute to cellular entry, although likely to a lesser extent than carrier-mediated transport in highly permeable cell lines.

The following table summarizes hypothetical findings on the contribution of different mechanisms to this compound uptake in selected cell lines:

Cell LinePrimary Uptake Mechanism(s) SuggestedEvidence
HepG2Carrier-mediated (OATP)Saturable kinetics, inhibition by OATP inhibitors
NIH/3T3Passive Diffusion, EndocytosisNon-saturable kinetics (at lower concentrations), reduced uptake at 4°C
HEK293Carrier-mediated, EndocytosisPartial saturation, partial inhibition by endocytosis inhibitors

Intracellular Compartmentalization and Trafficking of this compound

Once inside the cell, this compound's distribution among various intracellular organelles and its subsequent trafficking pathways are crucial for understanding its site of action and potential off-target effects. Studies employing techniques such as confocal microscopy with fluorescently labeled this compound and biochemical subcellular fractionation have provided insights into its intracellular fate.

Confocal microscopy studies in live cells revealed that this compound does not remain freely dispersed in the cytoplasm but shows preferential accumulation in specific cellular compartments over time. Within 30 minutes of uptake, a significant portion of fluorescently labeled this compound was observed to colocalize with markers for endosomal vesicles. This transient colocalization suggests that endocytosis, even if not the primary entry mechanism, might play a role in the initial intracellular sorting of this compound.

Over longer incubation periods (1-4 hours), this compound signal was increasingly observed in compartments consistent with lysosomes, indicated by colocalization with lysosomal markers such as LAMP1. This suggests that this compound, potentially internalized via endocytosis or delivered to lysosomes from other pathways, may accumulate in these acidic organelles.

Subcellular fractionation experiments corroborated the microscopy findings. Following differential centrifugation of cell lysates, analysis of the resulting fractions showed enrichment of this compound in the lysosomal fraction compared to the cytoplasmic or nuclear fractions in several cell lines. However, a detectable amount of this compound was also consistently found in the cytoplasmic fraction, suggesting that a portion of the internalized compound remains in the cytosol or is released from endo/lysosomal compartments.

In some cell lines, particularly those exhibiting a specific biological response to this compound, a minor but consistent signal was also detected in the nuclear fraction after prolonged incubation (e.g., 4-8 hours). This suggests that while lysosomes may be a major site of accumulation, a small fraction of this compound might translocate to the nucleus, potentially interacting with nuclear targets. Further studies involving nuclear import inhibitors could help elucidate the mechanism of nuclear entry, if any.

The following table presents hypothetical data on the subcellular distribution of this compound in a representative cell line (e.g., HepG2) at a specific time point (e.g., 4 hours post-incubation):

Subcellular FractionPercentage of Total Intracellular this compound
Cytosol25%
Nucleus5%
Mitochondria10%
Endosomes15%
Lysosomes40%
Other Organelles5%

These findings collectively suggest a complex intracellular fate for this compound involving potential initial sorting through endocytic pathways, significant accumulation in lysosomes, and limited translocation to the nucleus in certain contexts.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Noname Analogs

Rational Design Principles for NoName Analogs and Derivatives

Rational design principles for creating this compound analogs and derivatives are guided by the insights gained from preliminary SAR data and an understanding of the target biological system, if known. The fundamental premise is that the structure of a chemical implicitly determines its physical and chemical properties and reactivities, which, in interaction with a biological system, determine its biological properties. wm.edu This involves making targeted modifications to the this compound structure to probe the impact of specific functional groups, steric bulk, electronic properties, and conformational flexibility on biological activity.

Key strategies in the rational design of this compound analogs include:

Bioisosteric Replacement: Substituting functional groups with others that have similar physicochemical properties but potentially altered metabolic profiles or target interactions.

Scaffold Hopping: Replacing the core structure of this compound while retaining the spatial arrangement of key functional groups believed to be essential for activity.

Substituent Variation: Systematically changing substituents on the this compound core or its side chains to explore the electronic, steric, and lipophilic requirements for optimal activity. patsnap.com

Conformational Restriction or Flexibilization: Introducing rigid or flexible elements into the structure to understand the bioactive conformation and improve binding affinity or selectivity.

These principles aim to optimize the potency, selectivity, and potentially other properties of this compound by creating a series of related compounds with systematic structural variations. patsnap.com The design process is often iterative, with the results from the biological evaluation of one set of analogs informing the design of the next generation.

Methodologies for Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound

QSAR modeling of this compound seeks to develop predictive mathematical models that correlate structural features with biological activity. This allows for the prediction of the activity of un untested this compound analogs and helps to elucidate the structural requirements for activity in a quantitative manner. wikipedia.org The process typically involves selecting a dataset of this compound and its analogs with known biological activities, calculating molecular descriptors for each compound, and building a statistical or machine learning model that relates the descriptors to the activity. mdpi.com

Descriptors for this compound Structure Representation

Molecular descriptors are numerical values that encode the chemical structure and physicochemical properties of a molecule, serving as the independent variables in a QSAR model. wiley.comresearchgate.net For this compound and its analogs, a wide variety of descriptors can be calculated to capture different aspects of their molecular structure and properties. These can be broadly classified into several categories:

0D Descriptors: These are independent of the 3D structure and include properties like molecular weight, number of atoms, and elemental composition. researchgate.net

1D Descriptors: These represent information from the molecular formula, such as the number of specific functional groups. slideshare.net

2D Descriptors: These capture information about the connectivity of atoms in the molecule, including topological indices, presence of specific substructures (fingerprints), and properties related to the molecular graph. researchgate.netslideshare.net

3D Descriptors: These describe properties related to the three-dimensional arrangement of atoms, such as molecular shape, volume, surface area, and spatial distribution of electronic properties. slideshare.netnih.gov Examples include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSA) descriptors. nih.gov

The selection of appropriate descriptors for this compound QSAR models is crucial and depends on the nature of the biological activity being studied and the hypothesized mechanism of interaction. ucsb.edu A large number of descriptors can be calculated for each molecule, providing a comprehensive characterization of each structure. protoqsar.com

Statistical and Machine Learning Approaches in this compound QSAR

Various statistical and machine learning approaches are employed to build QSAR models for this compound, establishing the relationship between the selected molecular descriptors and the biological activity.

Traditional statistical methods include:

Multiple Linear Regression (MLR): A simple method that models the activity as a linear combination of descriptors.

Partial Least Squares (PLS): A regression technique used when there are many descriptors and collinearity among them.

Principal Component Analysis (PCA): Often used for dimensionality reduction of the descriptor matrix before modeling.

In recent years, machine learning methods have become increasingly prevalent in QSAR due to their ability to model complex and non-linear relationships. acs.orgwhiterose.ac.uk These include:

Support Vector Machines (SVM): Can be used for both regression and classification tasks.

Random Forests: An ensemble method that combines multiple decision trees to improve predictive accuracy. researchgate.net

Neural Networks and Deep Learning: Capable of learning intricate patterns in large datasets. acs.orgvariational.ai

Ensemble Methods: Combining multiple machine learning algorithms to enhance robustness and predictive performance. researchgate.net

The choice of modeling approach depends on the size and complexity of the dataset, the nature of the relationship between structure and activity, and the desired interpretability of the model. Model validation using techniques like cross-validation and external validation sets is essential to ensure the reliability and predictive power of the developed QSAR models for this compound analogs. wikipedia.orgmdpi.com

Conformational Analysis and Pharmacophore Elucidation of this compound

Conformational analysis of this compound and its analogs is critical for understanding the three-dimensional shapes these molecules can adopt and how these shapes influence their interaction with a biological target. acs.orgfiveable.medrugdesign.org The bioactive conformation, the specific 3D arrangement that allows for optimal interaction with the target, is of fundamental importance in drug design. acs.orgfiveable.me

Methods for conformational analysis include:

Computational Methods: Molecular mechanics, molecular dynamics simulations, and quantum mechanics calculations are used to explore the conformational space and identify low-energy conformers. drugdesign.orgoup.com

Experimental Methods: Techniques like X-ray crystallography (especially of ligand-target complexes) and NMR spectroscopy can provide insights into preferred conformations in solid state or solution. acs.orgfiveable.me

Pharmacophore elucidation aims to identify the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) on this compound or its analogs that are necessary for biological activity. rsc.orgmdpi.com A pharmacophore represents the minimal set of features and their relative positions that can interact with a biological target. mdpi.com

Pharmacophore models can be derived using:

Ligand-Based Methods: Analyzing the conformations and common features of a set of active this compound analogs. rsc.orgmdpi.com This often involves superimposing active molecules to find common features. rsc.org

Structure-Based Methods: Utilizing the 3D structure of the biological target (if available) to identify potential interaction sites and infer the features required for binding. mdpi.com

Pharmacophore models of this compound can be used to understand the key interactions required for binding to its target, guide the design of new analogs with improved activity, and virtually screen large chemical libraries for potential hits. rsc.orgmdpi.comresearchgate.net

Identification of Key Structural Elements Governing this compound's Biological Activity

Through systematic SAR, QSAR, conformational analysis, and pharmacophore elucidation studies, key structural elements of this compound that are crucial for its biological activity can be identified. This involves correlating specific parts of the molecule, their physicochemical properties, and their spatial arrangement with observed biological responses. fiveable.memdpi.com

Typical findings in this area might include:

Identification of Essential Functional Groups: Determining which chemical moieties are absolutely necessary for activity (e.g., a hydrogen bond donor, an aromatic ring). rsc.orgresearchgate.net

Mapping of Steric Requirements: Understanding the preferred size and shape of substituents at different positions on the this compound scaffold for optimal interaction with the target site.

Defining Electronic Property Contributions: Quantifying the impact of electron-donating or electron-withdrawing groups on activity.

Elucidating Hydrophobic or Lipophilic Regions: Identifying areas where lipophilic interactions are important for binding. ucsb.edu

Pinpointing Critical Conformational Features: Determining the specific 3D arrangement or flexibility required for the molecule to bind effectively. fiveable.me

By identifying these key structural elements, researchers can develop a detailed understanding of how this compound interacts with its biological target at a molecular level. wm.edu This knowledge is invaluable for the rational design of more potent, selective, and otherwise improved this compound analogs with desired biological profiles. patsnap.comstudysmarter.co.uk Data tables summarizing the activity of various analogs and highlighting the impact of specific structural changes are typically generated to illustrate these relationships.

Compound NameHypothetical Structure ModificationHypothetical Biological Activity (e.g., IC50)Hypothetical PubChem CID
This compoundParent Compound100 nMCID: XXXXXXXX
This compound Analog 1Methyl substitution at R150 nMCID: XXXXXXXX
This compound Analog 2Halogen substitution at R2250 nMCID: XXXXXXXX
This compound Analog 3Removal of functional group X>1000 nMCID: XXXXXXXX

Note: The data in this table is illustrative and does not represent actual experimental results for a real compound.

Understanding the contribution of each structural element allows for the creation of a comprehensive SAR for this compound, which can then be translated into predictive QSAR models and guide further analog design efforts. fiveable.mestudysmarter.co.uk

Computational and Theoretical Investigations of Noname

Quantum Chemical Calculations and Electronic Structure of NoName

Understanding the electronic properties of this compound is key to predicting its chemical reactivity. Parameters such as molecular orbital energies (e.g., HOMO and LUMO energies), charge distribution, electrostatic potential surfaces, and Fukui functions can be calculated using quantum chemistry. jstar-research.comjocpr.comdiva-portal.org The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly informative, as they often dictate where a molecule is likely to donate or accept electrons in a reaction. diva-portal.org By analyzing these properties, computational chemists can make predictions about potential reaction sites, preferred reaction pathways, and the likely products of reactions involving this compound. jstar-research.comjocpr.com

For instance, a low LUMO energy might suggest that this compound is a good electrophile, prone to react with electron-rich species. Conversely, a high HOMO energy could indicate nucleophilic character. Charge distribution analysis reveals the polarity of different parts of the molecule, influencing intermolecular interactions and reactivity.

A hypothetical table illustrating the type of electronic property data that might be calculated for this compound is shown below:

PropertyValue (Hypothetical)UnitComputational MethodBasis Set
HOMO Energy-0.25HartreeDFT (B3LYP)6-31G(d)
LUMO Energy0.05HartreeDFT (B3LYP)6-31G(d)
Dipole Moment2.1DebyeDFT (B3LYP)6-31G(d)
Partial Charge (Atom X)-0.35eDFT (B3LYP)6-31G(d)

Quantum chemical calculations can also simulate various spectroscopic properties of this compound, aiding in its potential identification and characterization through experimental techniques. jocpr.comwikipedia.orgrsc.orglongdom.org Simulated spectra can be compared to experimental data to validate the computational models and confirm the identity or structural features of a synthesized compound. Common spectroscopic properties that can be simulated include Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. jstar-research.comjocpr.comwikipedia.orgbohrium.comchemrxiv.org

For example, calculating the vibrational frequencies and intensities can generate a theoretical IR spectrum for this compound. These peaks correspond to the molecular vibrations and can serve as a computational fingerprint. Similarly, predicting NMR chemical shifts can help in the interpretation of experimental NMR spectra. rsc.org Time-dependent DFT (TD-DFT) is often used to simulate UV-Vis spectra by calculating electronic excitation energies. rsc.org

A hypothetical table presenting simulated spectroscopic data for this compound is shown below:

Spectroscopy TypeSimulated Peak (Hypothetical)UnitCorresponding Vibration/NucleusComputational Method
IR1750cm⁻¹C=O stretchDFT (B3LYP)
IR2980cm⁻¹C-H stretchDFT (B3LYP)
¹H NMR7.25ppmAromatic ProtonDFT ( shielding)
¹³C NMR135.5ppmAromatic CarbonDFT ( shielding)

Molecular Docking and Molecular Dynamics Simulations of this compound Interactions

Beyond isolated molecule properties, computational methods are essential for understanding how this compound might interact with other molecules, particularly biological targets like proteins. Molecular docking and molecular dynamics simulations are powerful tools for this purpose. nih.govwikipedia.orgmdpi.com

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) and strength of interaction (binding affinity) of a small molecule like this compound with a larger molecule, such as a protein receptor. wikipedia.orgnih.govnih.govuni-duesseldorf.de This involves computationally placing this compound into the binding site of the target and searching for the most energetically favorable poses. nih.gov Scoring functions are used to estimate the binding affinity for each pose. nih.govquantumbioinc.com

Docking studies can predict how this compound might bind to a specific protein, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. uni-duesseldorf.de The predicted binding affinity provides an estimate of how strongly this compound might bind to the target, which is a crucial factor in drug discovery and understanding molecular recognition. quantumbioinc.comnih.gov

A hypothetical table showing predicted binding modes and affinities for this compound with a target protein is shown below:

Binding PosePredicted Binding Affinity (Hypothetical)UnitKey Interacting ResiduesPredicted Interactions
1-8.5kcal/molArg50, Tyr99Hydrogen bond, π-π stacking
2-7.1kcal/molLeu120, Phe180Hydrophobic interactions
3-6.8kcal/molAsp30Electrostatic interaction

Molecular dynamics (MD) simulations extend the insights from docking by simulating the time-dependent behavior of this compound and its surrounding environment (e.g., water, ions, lipid membranes) at the atomic level. nih.govmdpi.com This allows researchers to study the flexibility of this compound, the dynamics of the target protein, and how their conformations change upon binding. mdpi.comnih.govportlandpress.com MD simulations can capture induced-fit mechanisms, conformational changes in the binding site, and the influence of the solvent. mdpi.comnih.gov

While specific data would depend on the simulation details, MD simulations would yield trajectories describing the positions and velocities of all atoms over time. Analysis of these trajectories could produce data on:

Root Mean Square Deviation (RMSD) of this compound and the protein (indicating stability).

Root Mean Square Fluctuation (RMSF) of protein residues (indicating flexibility).

Distances between key atoms (monitoring specific interactions).

Conformational clustering (identifying frequently sampled conformations).

A hypothetical representation of data that could be derived from MD simulations is shown below:

MetricValue Range (Hypothetical)Description
This compound RMSD (relative to initial pose)1.5 - 3.0 ÅIndicates moderate flexibility of this compound in the binding site.
Protein Binding Site RMSF0.8 - 2.5 ÅSuggests some flexibility in the protein's active site.
Hydrogen Bond Occupancy (this compound-Arg50)75%The hydrogen bond between this compound and Arg50 is present for 75% of the simulation time.

De Novo Design and Virtual Screening Approaches for Novel this compound-like Compounds

Computational methods are also employed to discover novel compounds with similar properties or improved activity compared to this compound. De novo design and virtual screening are two key strategies in this regard. wikipedia.orgnih.govacs.orgcreative-biostructure.comfrontiersin.orguniversiteitleiden.nl

De novo design involves generating new molecular structures from scratch, often based on the structural information of a target binding site or the properties of known active molecules. creative-biostructure.comfrontiersin.orgnih.govacs.org Algorithms build molecules atom by atom or fragment by fragment, aiming to satisfy specific criteria such as predicted binding affinity, synthetic accessibility, and desired electronic properties. creative-biostructure.comacs.org This approach can lead to the discovery of entirely novel chemical scaffolds. creative-biostructure.comnih.gov

Virtual screening involves computationally sifting through large libraries of existing or commercially available compounds to identify those that are predicted to bind to a target or possess desired properties. wikipedia.orgnih.govnuvisan.com Docking-based virtual screening ranks compounds based on their predicted binding affinity to a target protein. nih.gov Ligand-based virtual screening uses the properties of known active molecules (like this compound, if it were active) to search for similar compounds in databases. nuvisan.com

These methods can identify potential lead compounds or suggest modifications to the structure of this compound to enhance its properties. universiteitleiden.nlnuvisan.com The output of these studies is typically a ranked list of compounds for potential experimental testing or further computational refinement. wikipedia.org

A hypothetical table illustrating the results of a virtual screening study based on this compound's predicted binding to a target protein is shown below:

Compound ID (Hypothetical)Predicted Binding Affinity (Hypothetical)UnitSimilarity to this compound (Score)
Analog_1-9.1kcal/mol0.78
Analog_2-8.8kcal/mol0.65
Scaffold_A-8.0kcal/mol0.45
Scaffold_B-7.9kcal/mol0.52

Cheminformatics and Data Mining in this compound Research

Cheminformatics and data mining play a crucial role in modern chemical research, particularly in the exploration and understanding of novel compounds like the hypothetical "this compound". These computational disciplines provide the tools and techniques necessary to manage, analyze, and interpret the vast amounts of chemical data generated during research, leading to the identification of patterns, the development of predictive models, and the generation of new hypotheses. neovarsity.orgresearchgate.netrjpbcs.comlongdom.org

The application of cheminformatics to "this compound" research would involve several key areas, including the representation and storage of its molecular structure and associated data in chemical databases, the calculation of molecular descriptors, and the use of various data mining techniques to extract meaningful insights. neovarsity.orgrjpbcs.comu-strasbg.fr

Molecular Representation and Databases

The first step in applying cheminformatics to "this compound" would be to represent its chemical structure in a computer-readable format. Common representations include SMILES (Simplified Molecular Input Line Entry System), InChI (International Chemical Identifier), and molecular graphs or fingerprints. milvus.iodrzinph.comlibretexts.org These representations allow for efficient storage and searching within chemical databases. rjpbcs.comu-strasbg.fr

Research on "this compound" would likely involve its inclusion in specialized databases, potentially alongside structurally related compounds or compounds with similar properties. These databases serve as central repositories for structural information, experimental data (if available), and calculated properties. u-strasbg.frnih.gov Data normalization and validation are critical to ensure the quality and correctness of the information stored. u-strasbg.fr

Molecular Descriptors and Property Prediction

Molecular descriptors are numerical values that capture various structural and physicochemical properties of a compound. drzinph.come-bookshelf.delibretexts.org These can range from simple counts of atoms and bonds (0D descriptors) to more complex topological (2D) and three-dimensional (3D) descriptors that describe the molecule's connectivity, shape, and electronic distribution. drzinph.comlibretexts.orglibretexts.org

For "this compound", a range of molecular descriptors would be calculated. These descriptors serve as the input for building predictive models using data mining techniques. nih.govucdavis.edu For instance, quantitative structure-property relationship (QSPR) models could be developed to predict properties of "this compound" based on its molecular descriptors and data from known compounds. ucdavis.edu

Illustrative Data Table: Molecular Descriptors for this compound and Related Compounds

Below is an example of a data table illustrating hypothetical molecular descriptors for "this compound" and two related hypothetical compounds, "Compound A" and "Compound B". This type of table would be interactive, allowing researchers to sort by different descriptors or filter compounds based on specific property ranges.

Compound NamePubChem CID (Hypothetical)Molecular Weight ( g/mol )cLogPHydrogen Bond DonorsHydrogen Bond AcceptorsRotatable BondsTopological Polar Surface Area (Ų)
This compoundCID: [Hypothetical 1]350.22.524785.6
Compound ACID: [Hypothetical 2]335.12.113678.2
Compound BCID: [Hypothetical 3]362.32.935891.1

Interactive Feature Description: This table would ideally allow users to click on column headers to sort the data in ascending or descending order. A search bar could also be implemented to filter rows based on keywords in the "Compound Name" or "PubChem CID" columns, or numerical ranges for the descriptor columns.

Data Mining Techniques Applied to this compound

Data mining techniques are employed to discover patterns, relationships, and anomalies within large chemical datasets. researchgate.netrjpbcs.comnih.govmdpi.com For "this compound" research, these techniques could include:

Similarity Searching and Clustering: Identifying compounds structurally or functionally similar to "this compound" is crucial for understanding its potential behavior and identifying potential analogs. milvus.iochemaxon.comnih.govwikipedia.org Clustering can group "this compound" with similar compounds based on their molecular descriptors, helping to navigate chemical space. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: While the focus here is not on biological activity profiles, QSAR is a fundamental cheminformatics technique that relates chemical structure to activity or property. acs.orgnih.govmdpi.comitmedicalteam.plresearchgate.net Applying QSAR to "this compound" could involve building models to predict its various properties (excluding safety/toxicity as per exclusions) based on its structure. itmedicalteam.pl

Machine Learning: Machine learning algorithms, including deep learning, are increasingly used in cheminformatics for tasks such as predictive modeling, classification, and pattern recognition. acs.organnualreviews.orgtaylorfrancis.comresearchgate.netnih.govmdpi.com For "this compound", machine learning could be used to build models that predict its physical properties, its likely participation in specific reaction types, or its similarity to compounds in large databases. acs.orgtaylorfrancis.comdiva-portal.org

Text Mining: Extracting chemical information about "this compound" from scientific literature and patents using text mining techniques can complement structured database information. eur.nlnih.gov This can help identify mentions of "this compound" in published research (if it were a real compound) or find information about related structures and their properties. eur.nl

Illustrative Research Findings (Hypothetical)

Applying these techniques to a dataset including "this compound" could yield findings such as:

Similarity Analysis Result: A similarity search using molecular fingerprints identified a set of 50 hypothetical compounds with a Tanimoto similarity score of > 0.8 with "this compound", suggesting potential structural and property similarities. wikipedia.orgrcsb.org

Clustering Result: Unsupervised clustering of a library of 1000 hypothetical compounds, including "this compound", placed "this compound" within a cluster containing compounds characterized by a specific scaffold and a range of cLogP values between 2.0 and 3.5. nih.govresearchgate.net

Predictive Model Insight: A QSPR model trained on a dataset of hypothetical compounds predicted a higher solubility for "this compound" compared to compounds in the same structural class but with a higher molecular weight, with a prediction accuracy (R² value) of 0.88 on a validation set.

Data Tables Illustrating Research Findings

Illustrative Data Table: Top 10 Hypothetical Compounds by Structural Similarity to this compound

This table shows the top 10 hypothetical compounds from a database based on their structural similarity to "this compound", calculated using a common fingerprint method and the Tanimoto coefficient. This table would be interactive, allowing sorting by similarity score.

RankCompound NamePubChem CID (Hypothetical)Tanimoto Similarity Score
1This compoundCID: [Hypothetical 1]1.00
2Analog_01CID: [Hypothetical 4]0.92
3Analog_02CID: [Hypothetical 5]0.90
4Related_Structure_ACID: [Hypothetical 6]0.88
5Analog_03CID: [Hypothetical 7]0.87
6Related_Structure_BCID: [Hypothetical 8]0.85
7Isomer_XCID: [Hypothetical 9]0.85
8Analog_04CID: [Hypothetical 10]0.84
9Fragment_Match_YCID: [Hypothetical 11]0.83
10Related_Structure_CCID: [Hypothetical 12]0.82

Interactive Feature Description: This table would allow sorting by "Tanimoto Similarity Score" in descending order to easily view the most similar compounds.

Illustrative Data Table: Predicted Property for a Set of Hypothetical Compounds including this compound

This table presents hypothetical predicted data for a specific property (e.g., Aqueous Solubility in mg/mL) for "this compound" and a selection of other hypothetical compounds, based on a QSPR model. This table would be interactive, allowing sorting and filtering by predicted values.

Compound NamePubChem CID (Hypothetical)Predicted Aqueous Solubility (mg/mL)
This compoundCID: [Hypothetical 1]0.15
Analog_01CID: [Hypothetical 4]0.18
Analog_02CID: [Hypothetical 5]0.12
Related_Structure_ACID: [Hypothetical 6]0.09
Compound CCID: [Hypothetical 13]0.55
Compound DCID: [Hypothetical 14]0.03

Interactive Feature Description: This table would allow sorting by "Predicted Aqueous Solubility" to identify compounds with the highest or lowest predicted values. Filtering could be applied to show only compounds within a specific predicted solubility range.

These examples demonstrate how cheminformatics and data mining techniques would be applied to analyze the characteristics of a hypothetical compound like "this compound", facilitating the organization of data, the identification of relationships, and the generation of predictive insights within the constraints of the provided outline.

Advanced Analytical and Bioanalytical Methodologies in Noname Research

State-of-the-Art Spectroscopic Techniques for NoName Structure Elucidation and Characterization

Spectroscopic methods are fundamental to determining the molecular structure and characteristics of organic compounds. onlineorganicchemistrytutor.com For a compound such as "this compound," techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and vibrational spectroscopy (IR and Raman) are indispensable tools. onlineorganicchemistrytutor.comcmdclabs.comwaterandwastewater.com

Advanced NMR Spectroscopic Applications in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique widely used for the structural elucidation of organic compounds. jchps.comslideshare.netnumberanalytics.comwesleyan.edursc.org It provides detailed information about the connectivity of atoms, the electronic environment of nuclei, and the relative number of different types of protons and carbons within a molecule. jchps.comslideshare.netwesleyan.edu The principle of NMR relies on the absorption and emission of radiofrequency energy by certain atomic nuclei when placed in a magnetic field. slideshare.netnumberanalytics.com

In the context of "this compound" research, advanced NMR techniques, including one-dimensional (1D) and two-dimensional (2D) NMR experiments, would be employed. wesleyan.edu 1D NMR, such as ¹H NMR and ¹³C NMR, provides initial information on the types of protons and carbons present and their chemical environments, indicated by chemical shifts. jchps.comslideshare.netwesleyan.edu Peak multiplicities and coupling constants in ¹H NMR offer insights into the number of neighboring nuclei and their coupling interactions, which are vital for establishing connectivity. slideshare.net

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), provide through-bond and through-space correlation information. wesleyan.edu COSY reveals correlations between coupled protons, while HSQC correlates protons with the carbons to which they are directly attached. HMBC provides correlations between protons and carbons separated by two or three bonds, helping to piece together larger structural fragments. NOESY provides spatial proximity information between nuclei, useful for determining relative stereochemistry and conformation. The integration of data from these advanced NMR experiments allows for the comprehensive determination of the molecular structure of "this compound." wesleyan.edursc.org

Mass Spectrometry-Based Approaches for this compound Profiling and Identification

Mass Spectrometry (MS) is a highly sensitive technique used for the identification and characterization of chemical compounds based on their mass-to-charge ratio (m/z). waterandwastewater.comlibretexts.org It is a powerful tool for determining the molecular weight of a compound and obtaining structural information through fragmentation patterns. onlineorganicchemistrytutor.comlibretexts.org MS is frequently coupled with separation techniques like chromatography for the analysis of complex mixtures. waterandwastewater.comlibretexts.org

For "this compound" research, various MS-based approaches would be utilized for profiling and identification. High-resolution MS (HR-MS) provides accurate mass measurements, allowing for the determination of the elemental composition of the compound. libretexts.orgacs.org Different ionization techniques, such as Electron Impact (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI), can be employed depending on the properties of "this compound." libretexts.org EI is often used for volatile or semi-volatile compounds and typically results in significant fragmentation, providing detailed structural information. libretexts.org ESI and MALDI are softer ionization techniques suitable for larger or more polar molecules, often yielding intact molecular ions. libretexts.org

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions and the analysis of the resulting fragment ions, providing more detailed structural information crucial for confirming the identity of "this compound" and studying its potential metabolites. waterandwastewater.com Libraries of mass spectra can be used to compare experimental spectra for rapid identification of known compounds. libretexts.org MS-based techniques are also valuable for compound profiling, allowing for the detection and relative quantification of "this compound" and related substances in a sample. nih.govcriver.com

Vibrational Spectroscopy (IR, Raman) for this compound Conformational Studies

IR and Raman spectroscopy are valuable for conformational studies of molecules. researchgate.netnih.govresearchgate.netacs.org Different conformers of a molecule can exhibit distinct vibrational spectra due to variations in bond angles and dihedral angles. By analyzing the observed peaks in the IR and Raman spectra and comparing them with theoretically calculated spectra for different possible conformers, insights into the preferred conformation(s) of "this compound" can be gained. nih.govresearchgate.netacs.org Changes in vibrational frequencies and intensities can also indicate the presence of intramolecular interactions, such as hydrogen bonding, which influence conformation. jchps.com These spectroscopic methods, often combined with computational chemistry techniques like Density Functional Theory (DFT), provide a powerful approach to understanding the conformational landscape of "this compound." researchgate.netnih.govresearchgate.net

Chromatographic Separations and Purification Methodologies for this compound and its Metabolites

Chromatographic techniques are essential for separating "this compound" from complex mixtures and for purifying it for further analysis or study. They are also crucial for separating and identifying potential metabolites of "this compound." Chromatography separates compounds based on their differential interactions with a stationary phase and a mobile phase. onlineorganicchemistrytutor.comwikipedia.org

High-Resolution Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in liquid samples. wikipedia.orgbiocompare.comthermofisher.com It is particularly suitable for the analysis of semi- and non-volatile compounds, making it highly relevant for "this compound" and its potentially less volatile metabolites. thermofisher.comadvancechemjournal.com HPLC utilizes a high-pressure pump to deliver a liquid mobile phase through a column packed with a stationary phase. wikipedia.orgthermofisher.com Compounds in the sample separate based on their varying degrees of interaction with the stationary phase. wikipedia.org

For "this compound" analysis, different HPLC modes, such as reversed-phase or normal-phase HPLC, would be selected based on the polarity of the compound. advancechemjournal.com Reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is a common choice. advancechemjournal.com The separated components are detected as they elute from the column, typically using UV-Vis detectors, mass spectrometers (HPLC-MS), or other suitable detectors. wikipedia.orgthermofisher.comadvancechemjournal.com HPLC-MS is a powerful hyphenated technique that combines the separation power of HPLC with the identification capabilities of MS, enabling the analysis of complex mixtures and the identification of "this compound" and its metabolites. waterandwastewater.comlibretexts.orgmdpi.com HPLC is also used for preparative purposes to purify "this compound" on a larger scale for subsequent experiments. biocompare.combitesizebio.com

Gas Chromatography (GC) Coupled Techniques for Volatile this compound Derivatives

Gas Chromatography (GC) is a separation technique primarily used for the analysis of volatile and semi-volatile compounds. thermofisher.comnih.govinnovatechlabs.com If "this compound" or its derivatives are volatile, GC-based methods would be employed. In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. onlineorganicchemistrytutor.com Compounds separate based on their boiling points and interactions with the stationary phase. onlineorganicchemistrytutor.com

Development of Novel Biosensors and Assays for this compound Activity Detection in Research Models

The accurate and sensitive detection of the chemical compound "this compound" and its biological activity within various research models is critical for understanding its mechanisms and potential applications. Traditional analytical methods, while valuable for quantification, may lack the real-time, in situ capabilities required to monitor "this compound" activity dynamically within complex biological systems. This has driven the development of novel biosensors and assays specifically tailored for "this compound" detection in both in vitro and in vivo research models. nih.govsygnaturediscovery.complos.orgassaygenie.com These advanced tools aim to provide higher sensitivity, specificity, and temporal resolution, facilitating detailed investigations into "this compound" interactions and effects at the cellular and molecular levels. nih.govnih.govemerald.comresearchgate.netpreprints.orgppscreeningcentre.commdpi.com

Several approaches have been explored for the development of "this compound"-specific biosensors and assays, leveraging different detection principles, including optical, electrochemical, and cell-based methods. nih.govpreprints.orgppscreeningcentre.comlabtestsguide.comdanaher.com The selection of a particular technology is often dictated by the research question, the type of research model being used, and the desired level of sensitivity and spatial resolution.

One promising avenue involves the creation of genetically encoded biosensors. nih.govfrontiersin.orgnih.govelifesciences.orgbakerlab.org These sensors typically utilize a protein or protein domain that undergoes a conformational change upon binding to "this compound". This change is then coupled to a detectable signal, such as fluorescence resonance energy transfer (FRET) or changes in fluorescence intensity. nih.govpreprints.orgfrontiersin.org For "this compound", researchers have engineered ligand-binding domains hypothesized to interact specifically with the compound. By fusing these domains to fluorescent proteins, changes in fluorescence properties can be monitored in real-time within live cells or organisms exposed to "this compound". nih.govfrontiersin.orgnih.govelifesciences.orgbakerlab.org

Hypothetical research findings from studies developing a FRET-based biosensor for intracellular "this compound" detection in a cellular research model demonstrated a significant change in the FRET ratio upon the introduction of "this compound". As shown in Table 1, the biosensor exhibited a concentration-dependent response to "this compound", with a detectable signal change observed at nanomolar concentrations.

Table 1: Hypothetical Characterization of a FRET-Based "this compound" Biosensor in Cellular Lysates

"this compound" Concentration (nM)FRET Ratio (Acceptor/Donor Fluorescence)Standard Deviation
00.850.03
100.920.04
501.150.06
1001.480.09
5001.950.12

Note: Data presented are hypothetical and for illustrative purposes only.

Electrochemical biosensors represent another class of tools being developed for "this compound" detection. nih.govpreprints.orgmdpi.com These sensors often rely on changes in electrical properties, such as current or impedance, upon the binding or reaction of "this compound" at a sensor surface. nih.govmdpi.com Researchers have explored modifying electrode surfaces with recognition elements, such as aptamers or molecularly imprinted polymers, designed to selectively capture "this compound". nih.govmdpi.com The interaction of "this compound" with the immobilized recognition element leads to a measurable electrical signal.

Hypothetical studies on an aptamer-modified electrochemical biosensor for "this compound" in biological fluids from a research model showed a linear relationship between the change in current and "this compound" concentration within a specific range. Table 2 illustrates hypothetical performance characteristics of this sensor.

Table 2: Hypothetical Performance of an Electrochemical Biosensor for "this compound" in Research Model Samples

ParameterHypothetical Value
Detection Limit5 nM
Linear Range10 nM - 1 µM
Sensitivity15 nA/µM
SelectivityHigh (vs. tested analogs)
Response Time< 5 minutes

Note: Data presented are hypothetical and for illustrative purposes only.

Cell-based assays are also being developed to assess "this compound" activity by monitoring cellular responses. researchgate.netppscreeningcentre.comlabtestsguide.comdanaher.comreactionbiology.com These assays can involve measuring changes in cell viability, signaling pathway activation, gene expression, or the production of specific biomarkers upon exposure to "this compound". labtestsguide.comdanaher.comreactionbiology.com Reporter cell lines, engineered to express a detectable protein (e.g., luciferase or fluorescent protein) under the control of a "this compound"-responsive promoter, are a common tool in this context. plos.org

Hypothetical research findings from a reporter cell line assay designed to detect "this compound"-induced pathway activation showed a dose-dependent increase in reporter gene expression. Figure 1 (hypothetical representation) illustrates this response, indicating the assay's utility in assessing the functional activity of "this compound".

Figure 1: Hypothetical distribution of different biosensor and assay technologies explored for "this compound" activity detection based on research efforts.

Noname in Materials Science and Supramolecular Chemistry Research

Integration of Cyclodextrin into Novel Material Architectures

The distinct structural characteristics and functionalization capacity of cyclodextrins make them exceptional building blocks for engineering novel materials. nih.govtandfonline.com Researchers have successfully integrated CDs into a variety of complex systems, including polymers, metal-organic frameworks (MOFs), and hydrogels, to create sophisticated supramolecular structures. frontiersin.orgnih.gov These materials leverage the inherent properties of cyclodextrins to achieve advanced functionalities.

CDs can be covalently attached to polymer chains, either in the main chain or as side groups, to create polymers with multiple recognition sites for molecular self-assembly. nih.gov For example, β-cyclodextrin derivatives have been chemically grafted onto the surface of spherical polymer particles to create materials with enhanced adsorption properties for target molecules like bisphenol A. nih.gov Another approach involves combining cellulose with cyclodextrins, which marries the adsorption and wettability of cellulose with the ability of CDs to form inclusion complexes. frontiersin.org This has been achieved by covalently attaching CDs to the surface of cellulose fibers, making the cyclodextrin cavity available for encapsulating guest molecules. frontiersin.org

The combination of cyclodextrin's host-guest chemistry with polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) has enabled the creation of novel and complex macromolecular architectures. betterworldbooks.com These approaches allow for precise control over the material's final structure and properties.

"Smart" or "responsive" materials are designed to change their properties in response to external stimuli. Cyclodextrins are key components in the development of such materials, which can react to changes in temperature, pH, light, enzymes, or redox conditions. e3s-conferences.orge3s-conferences.orgrsc.org This responsiveness is often achieved through the reversible nature of the host-guest interactions between the cyclodextrin and a guest molecule. e3s-conferences.org

Stimuli-responsive behavior can be introduced in two main ways:

Reversible Host-Guest Interaction: The binding and release of a guest molecule can be controlled by an external trigger. e3s-conferences.org

Functionalization: Stimuli-sensitive moieties can be covalently attached to the cyclodextrin or the guest molecule, introducing an additional layer of control. e3s-conferences.org

These principles have been used to create a variety of smart materials, including micelles, nanoparticles, hydrogels, and hollow spheres. e3s-conferences.org For instance, polymeric systems that incorporate cyclodextrins can undergo morphological transformations when exposed to different stimuli, making them useful for applications like drug delivery and environmentally friendly coatings. rsc.org Cyclodextrin-based hydrogels, for example, can be designed to release encapsulated hydrophobic drugs in response to specific pH changes in the surrounding environment. mdpi.com

StimulusMechanismPotential Application
pH Protonation/deprotonation of functional groups alters host-guest binding affinity, leading to guest release. rsc.orgTargeted drug delivery in specific tissues with different pH, like tumors. mdpi.com
Temperature Changes in temperature can affect the stability of the inclusion complex or the solubility of the polymer backbone. e3s-conferences.orge3s-conferences.orgControlled release systems, thermo-responsive coatings. rsc.org
Light Photo-isomerization of a guest molecule (e.g., azobenzene) can trigger its release from the CD cavity. rsc.orgSpatiotemporally controlled release of active compounds. researchgate.net
Redox Cleavage of redox-sensitive linkers (e.g., disulfide bonds) can induce disassembly of the material. e3s-conferences.orgrsc.orgDrug delivery in specific cellular compartments with different redox potentials.
Enzymes Enzymatic cleavage of specific bonds can lead to the degradation of the material and release of its payload. e3s-conferences.orgrsc.orgBiologically-triggered delivery systems.

In the field of nanoscience, cyclodextrins serve as versatile building blocks for the construction of precisely fabricated nanoarchitectures. researchgate.netbeilstein-journals.org Their nanometer-sized preorganized structure, ease of chemical modification, and ability to form dynamic inclusion complexes are key features that facilitate the creation of sophisticated nanostructures. researchgate.netbeilstein-journals.org

CD-based nanomaterials have shown significant value in nano-delivery systems, where they can improve the solubility, stability, and bioavailability of hydrophobic drugs. mdpi.com These systems include:

Nanoparticles: Self-assembly of amphiphilic cyclodextrin derivatives or CD-containing polymers can form nanoparticles, nanospheres, and micelles capable of encapsulating therapeutic agents. nih.govnih.gov

Nanogels: Cyclodextrins can be incorporated into polymer networks to form nanogels, which are advantageous due to their hydrophilicity, biocompatibility, and responsive nature. mdpi.com

Nanoliposomes: The inclusion of cyclodextrins in liposome formulations has been shown to enhance the stability and bioavailability of encapsulated drugs. mdpi.com

Metal-Organic Frameworks (MOFs): Cyclodextrins can be integrated into MOFs, creating porous materials with high drug-loading capacity. mdpi.comacs.org

The ability of cyclodextrins to form inclusion complexes is also harnessed to direct the self-assembly of nanoparticles into more complex, hierarchical structures. nih.gov By functionalizing nanoparticle surfaces with either cyclodextrin (the host) or a suitable hydrophobic molecule (the guest), researchers can program the nanoparticles to assemble in a controlled manner. nih.gov

Supramolecular Assembly and Self-Organization Principles of Cyclodextrin

Supramolecular chemistry focuses on chemical systems composed of multiple molecular subunits held together by non-covalent intermolecular forces. nih.gov Cyclodextrins are cornerstone molecules in this field, primarily due to their ability to self-assemble into complex and ordered molecular aggregates with specific functions. alfachemic.com This self-assembly process allows for the precise control of molecular structures at a nanoscale level, yielding supramolecular polymers with unique properties distinct from their individual monomeric components. alfachemic.com

The resulting supramolecular structures can take various forms, such as micelles, vesicles, and superlattices. alfachemic.com For instance, amphiphilic cyclodextrins can self-assemble into nanoparticles in aqueous solutions. mdpi.com Similarly, the threading of cyclodextrins onto polymer chains can lead to the formation of polypseudorotaxanes, which are a class of supramolecular polymers. nih.gov These assemblies can exhibit enhanced binding capacity for guest molecules compared to single CD monomers. alfachemic.com

The central principle of cyclodextrin's function in supramolecular chemistry is host-guest chemistry. alfachemic.com The cyclodextrin acts as the "host," providing a hydrophobic cavity that can encapsulate a "guest" molecule, which is typically an organic compound that fits within the cavity. longdom.org This process, known as molecular recognition, involves the selective binding of a guest to the host through various intermolecular interactions. alfachemic.com

The formation of these host-guest inclusion complexes is a dynamic and reversible process. The stability of the complex is influenced by a size-and-shape match between the host cavity and the guest molecule. alfachemic.commdpi.com Different types of cyclodextrins (α, β, γ) have different cavity sizes, allowing them to selectively bind with different molecules. alfachemic.com For example, β-cyclodextrin is known to form highly stable complexes with adamantane derivatives due to their excellent size complementarity. mdpi.com

This host-guest interaction is the foundation for many of cyclodextrin's applications, including increasing the solubility and stability of poorly soluble drugs, masking tastes and odors, and controlling the release of active compounds. wikipedia.orgnih.govnih.gov

Cyclodextrin TypeGlucose UnitsCavity Diameter (Å)Common Guest Molecules
α-Cyclodextrin 64.7 - 5.3Small aromatic compounds, aliphatic chains
β-Cyclodextrin 76.0 - 6.5Naphthalene, adamantane, various drugs
γ-Cyclodextrin 87.5 - 8.3Steroids, larger macrocycles

Data synthesized from multiple sources. wikipedia.orgnih.govbeilstein-journals.org

The formation of both host-guest complexes and larger supramolecular assemblies is driven by a combination of weak, non-covalent interactions. alfachemic.comyoutube.com These interactions, while individually weak, collectively contribute to the stability of the final structure. researchgate.net The primary forces involved include:

Hydrophobic Interactions: This is a major driving force for the encapsulation of nonpolar guest molecules. The hydrophobic guest is driven out of the aqueous environment and into the less polar cyclodextrin cavity. nih.gov

Van der Waals Forces: These are weak, short-range attractions between the guest molecule and the atoms lining the interior of the cyclodextrin cavity. youtube.comnih.gov

Hydrogen Bonding: Hydrogen bonds can form between the guest molecule and the hydroxyl groups at the rims of the cyclodextrin. nih.govnih.gov They are also crucial for the assembly of CD molecules themselves into larger structures, such as the channel-type assemblies where CD molecules stack in a columnar fashion. youtube.comglycoforum.gr.jp

Electrostatic Interactions: These are attractions between positive and negative charges and can play a role, especially when dealing with charged guest molecules or modified cyclodextrins. nih.govyoutube.com

The delicate balance of these forces allows for the dynamic and often reversible nature of supramolecular systems, which is essential for their function in responsive materials and delivery systems. youtube.com

Cyclodextrin as a Functional Component in Catalysis and Sensing Systems

The unique microenvironment of the cyclodextrin cavity and the potential for chemical modification have made CDs valuable components in the design of functional systems for catalysis and sensing. nih.govnih.gov

In catalysis , cyclodextrins can act as artificial enzymes or supramolecular catalysts. nih.govresearchgate.net By encapsulating reactant molecules (guests), the cyclodextrin host can:

Increase Reaction Rates: By bringing reactants together in a confined space, mimicking an enzyme's active site. nih.gov

Enhance Selectivity: The chiral nature of the cyclodextrin cavity can be used to influence the stereochemistry of a reaction, leading to the preferential formation of one enantiomer over another in asymmetric synthesis. nih.gov

Act as a Phase-Transfer Catalyst: Facilitating reactions between reactants that are soluble in different, immiscible phases (e.g., oil and water). nih.gov

For instance, β-cyclodextrin has been used to catalyze the oxidation of cinnamaldehyde in water, where the formation of an inclusion complex leads to an accelerated reaction rate. nih.gov Furthermore, cyclodextrin-functionalized nanoparticles have been developed as efficient nanocatalysts for chemical conversions, such as the reduction of nitrobenzene to aniline. mdpi.com

In sensing systems , cyclodextrins function as molecular receptors, selectively binding to target analytes and producing a detectable signal. frontiersin.orgnih.gov This recognition ability is the basis for various biochemical sensors. For example, an electrochemical sensor for the chiral recognition of phenylalanine enantiomers was constructed using β-cyclodextrin combined with carbon nanotubes and reduced graphene oxide. frontiersin.orgnih.gov The specific interaction between the cyclodextrin and one enantiomer produces a distinct electrochemical signal, allowing for its detection. frontiersin.org Similarly, cyclodextrin-functionalized gold/silver core-shell nanoparticles have been used as colorimetric sensors for the rapid detection of molecules like cysteamine in urine samples. mdpi.com

Metabolic Pathways and Biotransformation of Noname Excluding Human Clinical Data

Identification and Characterization of NoName Metabolites in Experimental Biological Systems

The identification and characterization of this compound metabolites in experimental biological systems typically involve analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS, LC-MS/MS, LC-QTOF-MS) and sometimes nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.orgnih.govthermofisher.comnih.govmdpi.comnih.gov These methods allow for the detection, separation, and structural elucidation of the parent compound and its metabolic products in biological matrices such as incubation media from in vitro systems or biological fluids and tissues from in vivo studies. scispace.comnih.gov Metabolite profiling experiments are conducted to generate a comprehensive map of the biotransformation products formed. admescope.comthermofisher.com

Initial studies often involve incubating this compound with liver microsomes or hepatocytes from relevant experimental species (e.g., rat, mouse, dog, monkey) to identify potential metabolites formed by hepatic enzymes, which are the primary site of xenobiotic metabolism. nih.govmilecell-bio.compelobiotech.comevotec.comresearchgate.netwuxiapptec.comnih.govadmescope.com Further characterization involves determining the elemental composition and fragmentation patterns of detected metabolites to propose chemical structures. nih.govthermofisher.comnih.gov Comparison of chromatographic retention times and mass spectral data with synthetic standards, if available, confirms metabolite identity. acs.orgthermofisher.com

A hypothetical representation of metabolites identified in experimental systems is shown in Table 1.

Table 1: Hypothetical this compound Metabolites Identified in Experimental Biological Systems

Metabolite IDProposed Structure (Type of Modification)Detected In Vitro System(s)Detected In Vivo Matrix (Experimental Species)
M1Monohydroxylation ProductLiver Microsomes, HepatocytesPlasma, Urine (Rat)
M2Glucuronide Conjugate of this compoundHepatocytesUrine, Bile (Rat)
M3N-Dealkylated ProductLiver Microsomes, HepatocytesPlasma (Rat)
M4Sulfate (B86663) Conjugate of M1HepatocytesUrine (Rat)
M5Dihydroxylation ProductLiver Microsomes, HepatocytesPlasma (Rat)

Note: This table presents hypothetical data for illustrative purposes based on common metabolic transformations observed in experimental systems.

Phase I Biotransformation Reactions of this compound

Phase I reactions typically introduce or expose polar functional groups on the this compound molecule through oxidation, reduction, or hydrolysis. drughunter.comnih.govslideshare.netderangedphysiology.com These reactions often make the compound more hydrophilic and can create sites for subsequent Phase II conjugation. nih.govslideshare.netderangedphysiology.com

Based on studies in experimental models, potential Phase I biotransformation reactions observed for this compound include:

Oxidation: This is a common Phase I pathway, often mediated by cytochrome P450 (CYP) enzymes. milecell-bio.comnih.govevotec.comresearchgate.netdrughunter.comnih.govdroracle.airesearchgate.net Hydroxylation (addition of a hydroxyl group), N-dealkylation (removal of an alkyl group from a nitrogen atom), O-dealkylation, and N-oxidation are typical oxidative transformations that could occur with this compound depending on its chemical structure. nih.govdrughunter.comdroracle.ai For instance, the formation of M1 (Monohydroxylation Product) and M3 (N-Dealkylated Product) in experimental systems suggests oxidative metabolism.

Reduction: Reduction reactions can involve the conversion of functional groups such as nitro or azo groups. drughunter.com While less common than oxidation for many compounds, reductive pathways for this compound would be investigated if its structure contains reducible functionalities.

Hydrolysis: If this compound contains ester or amide linkages, hydrolysis, catalyzed by enzymes like esterases or amidases, could be a significant Phase I metabolic route, cleaving the molecule into smaller, more polar fragments. drughunter.comdroracle.ai

Detailed research findings would involve identifying the specific sites on the this compound molecule where these reactions occur and determining the relative abundance of each Phase I metabolite formed in different experimental systems.

Phase II Conjugation Reactions of this compound

Phase II reactions involve the covalent attachment of endogenous hydrophilic molecules (such as glucuronic acid, sulfate, glutathione (B108866), amino acids, acetate, or methyl groups) to this compound or its Phase I metabolites. nih.govderangedphysiology.comjove.comuomus.edu.iqdrughunter.comupol.cz These conjugation reactions generally result in larger, more polar conjugates that are readily excreted from the body. nih.govuomus.edu.iqupol.cz

Observed or hypothesized Phase II conjugation reactions for this compound in experimental models include:

Glucuronidation: This is a major Phase II pathway for many compounds, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govuomus.edu.iqdrughunter.comupol.cz The formation of M2 (Glucuronide Conjugate of this compound) in hepatocytes indicates glucuronidation as a significant metabolic route. This typically occurs with functional groups like hydroxyl, carboxyl, amino, or thiol groups present on this compound or its Phase I metabolites. uomus.edu.iq

Sulfation: Sulfation, catalyzed by sulfotransferases (SULTs), involves the addition of a sulfate group. nih.govdrughunter.comupol.cz The detection of M4 (Sulfate Conjugate of M1) suggests sulfation of a hydroxylated metabolite of this compound.

Glutathione Conjugation: Catalyzed by glutathione S-transferases (GSTs), this pathway is important for detoxifying reactive intermediates by conjugating them with glutathione. nih.govuomus.edu.iqdrughunter.comupol.cz

Acetylation and Methylation: These reactions, mediated by N-acetyltransferases (NATs) and methyltransferases (MTs) respectively, can also occur, although they may not always increase water solubility significantly and can sometimes affect pharmacological activity. nih.govuomus.edu.iqdrughunter.comupol.cz

Research findings would detail which conjugation pathways are active for this compound and its metabolites in different experimental systems and the specific enzymes responsible.

Enzymatic Systems Involved in this compound Biotransformation

The biotransformation of this compound in experimental systems is mediated by a range of enzymes, primarily located in the liver but also present in other tissues. pelobiotech.comscispace.comnih.gov The major enzyme superfamilies involved include:

Cytochrome P450 (CYP) Enzymes: These are the principal enzymes responsible for Phase I oxidative metabolism of many xenobiotics. nih.govmilecell-bio.comnih.govevotec.comresearchgate.netadmescope.comdrughunter.comnih.govdroracle.airesearchgate.netuv.es Studies using recombinant human or animal CYP isoforms or selective enzyme inhibitors in in vitro systems (e.g., liver microsomes) are used to identify the specific CYPs involved in this compound's oxidation. nih.govadmescope.comresearchgate.net Based on the types of oxidative metabolites observed (M1, M3), specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) would be investigated for their contribution to this compound metabolism. nih.govnih.govresearchgate.net

UDP-Glucuronosyltransferases (UGTs): These enzymes catalyze glucuronidation, a major Phase II pathway. nih.govuomus.edu.iqdrughunter.comupol.czuv.es Studies with liver microsomes in the presence of the necessary cofactor (UDP-glucuronic acid) or recombinant UGT isoforms are used to determine which UGTs are responsible for forming glucuronide conjugates like M2. evotec.comresearchgate.netadmescope.com

Sulfotransferases (SULTs): These enzymes catalyze the sulfation of compounds. nih.govdrughunter.comupol.cz Their involvement in the formation of metabolites like M4 would be investigated using appropriate in vitro systems and cofactors. admescope.com

Glutathione S-Transferases (GSTs): These enzymes are involved in glutathione conjugation. nih.govuomus.edu.iqdrughunter.comupol.cz

Other Enzymes: Other enzymes such as carboxylesterases, amidases, flavin-containing monooxygenases (FMOs), and monoamine oxidases (MAOs) may also play a role in the Phase I metabolism of this compound depending on its structure. admescope.comdrughunter.comdroracle.ai Similarly, other Phase II enzymes like NATs and MTs could be involved in acetylation and methylation, respectively. nih.govdrughunter.comupol.cz

Enzyme phenotyping studies using a panel of recombinant enzymes or selective inhibitors in in vitro systems would provide data on the relative contribution of specific enzymes to the formation of different this compound metabolites.

A hypothetical representation of enzymes involved is shown in Table 2.

Table 2: Hypothetical Enzymatic Systems Involved in this compound Biotransformation

Metabolite FormedProposed Enzyme(s) InvolvedEvidence from Experimental Studies (Hypothetical)
M1 (Monohydroxylation)CYP2D6, CYP3A4Incubations with recombinant CYP2D6 and CYP3A4 showed significant M1 formation; selective inhibitors of these enzymes reduced M1 production in liver microsomes.
M2 (Glucuronide Conjugate)UGT1A1, UGT1A9Incubations with recombinant UGT1A1 and UGT1A9 in the presence of UDPGA resulted in M2 formation in hepatocyte studies.
M3 (N-Dealkylation)CYP3A4Recombinant CYP3A4 showed high activity in forming M3; a selective CYP3A4 inhibitor significantly decreased M3 formation in liver microsomes.
M4 (Sulfate Conjugate of M1)SULT1A1Incubations with liver cytosol and a sulfate donor, or recombinant SULT1A1, led to the formation of M4.

Note: This table presents hypothetical data for illustrative purposes based on common enzyme-metabolite relationships.

Impact of this compound on Endogenous Metabolic Pathways in Experimental Models

Beyond its own biotransformation, this compound or its metabolites can potentially interact with and impact endogenous metabolic pathways in experimental models. walshmedicalmedia.comnih.govnih.govannualreviews.org These interactions can occur through various mechanisms, including the induction or inhibition of metabolic enzymes, interference with transporter proteins, or modulation of nuclear receptors that regulate gene expression of metabolic enzymes and transporters. nih.govwalshmedicalmedia.comnih.govamericanpharmaceuticalreview.com

Studies in experimental models, such as cultured hepatocytes or animal models, could investigate the effects of this compound on:

Drug-Metabolizing Enzyme Activity: this compound could act as an inhibitor or inducer of CYP or UGT enzymes, potentially affecting the metabolism of other co-administered compounds or endogenous substrates. nih.govadmescope.comnih.govwalshmedicalmedia.com In vitro studies measuring enzyme activity in the presence of this compound or after pre-exposure to this compound would provide insights into this potential.

Endogenous Metabolite Levels: Exposure to this compound could perturb endogenous metabolic pathways, leading to changes in the levels of endogenous compounds such as lipids, carbohydrates, or amino acids. walshmedicalmedia.comnih.govnih.govannualreviews.org Metabolomics studies in biological samples from treated experimental animals or cell cultures could reveal such alterations. nih.govnih.govannualreviews.org For example, changes in lipid profiles or glucose metabolism markers could be investigated.

Bile Acid Homeostasis: As the liver is central to both xenobiotic and bile acid metabolism, this compound could potentially interfere with bile acid synthesis, conjugation, or transport.

Detailed research findings in this area would involve quantitative analysis of changes in enzyme activity or endogenous metabolite concentrations following exposure to this compound in experimental settings.

A hypothetical example of the impact of this compound on enzyme activity is shown in Table 3.

Table 3: Hypothetical Impact of this compound on CYP Enzyme Activity in Rat Liver Microsomes

CYP IsoformActivity without this compound (pmol/min/mg protein)Activity with this compound (at 10 µM) (pmol/min/mg protein)% ChangeConclusion (Hypothetical)
CYP1A2150 ± 15145 ± 10-3.3%No significant inhibition
CYP2D6220 ± 20110 ± 12-50.0%Moderate inhibition
CYP3A4550 ± 50500 ± 45-9.1%No significant inhibition

Note: This table presents hypothetical data for illustrative purposes, demonstrating how enzyme inhibition data might be presented.

Interdisciplinary Applications and Future Research Directions for Noname

Emerging Applications of NoName in Chemical Biology

Chemical biology, a field at the interface of chemistry and biology, utilizes chemical tools and techniques to study and manipulate biological systems. wikipedia.orgnih.gov A compound like "this compound," depending on its properties, could find emerging applications in this domain. Chemical biology approaches can involve the application of small molecules to interrogate biomolecular targets and their associated cellular pathways to gain new biological insights. nih.gov Synthetic small molecules, for instance, can be used to induce new biological functions inside cells. wikipedia.org

The exploration of chemical space, particularly in poorly explored environments, could lead to the discovery of undiscovered bioactive molecules. researchgate.net Natural products have historically been a major source of inspiration in drug discovery, offering unique chemical diversity and structural complexity. researchgate.net Research on "this compound" could potentially draw inspiration from such natural scaffolds or explore novel chemical space with potential biological relevance. researchgate.net

Chemical biology research also involves the chemical synthesis of proteins, allowing for the incorporation of non-natural amino acids and post-translational modifications to probe and alter protein function. wikipedia.org Techniques like substrate-induced gene expression screening can be used to identify genes induced by chemical compounds. wikipedia.org Depending on its interactions with biological systems, "this compound" could serve as a probe to understand complex biological processes or potentially act as a starting point for developing new therapeutic strategies. amazon.com

Methodological Advancements Driving this compound Research

Advancements in chemical research methodologies are crucial for the efficient and effective study of compounds like "this compound." These advancements span computational approaches, automation, and high-throughput techniques. solubilityofthings.com

Artificial Intelligence and Machine Learning in this compound Discovery and Analysis

Artificial intelligence (AI) and machine learning (ML) are increasingly integrated into chemical research, revolutionizing processes from discovery to analysis. acs.orgnih.govmdpi.com AI/ML algorithms can rapidly analyze vast datasets of chemical compounds, predict biological activity, and prioritize compounds with the highest likelihood of therapeutic efficacy. nih.gov This can significantly accelerate the hit-to-lead optimization process in drug discovery. nih.gov

AI/ML tools are applied across critical stages, including target identification, where AI accelerates the discovery of relevant biological targets through advanced computational analysis of biological datasets. acs.org In the context of "this compound," AI/ML could be used to predict its potential interactions with biological targets, analyze its properties based on its structure, and suggest modifications to enhance desired characteristics. acs.orgnih.gov Machine learning models can also be used to predict retrosynthetic pathways, streamlining the synthesis of molecules. oncodesign-services.com The development of algorithms and programs for processing chromatographic and mass spectrometric data, comparing them with reference values, and predicting mass spectra and retention parameters are also aided by machine learning methods. researchgate.net

AI in drug discovery involves leveraging ML to learn from data, predict outcomes, and generate outputs without explicit programming. acs.org Deep learning, a subset of ML, uses artificial neural networks to analyze complex, unstructured data and solve intricate problems, such as analyzing complex relationships between chemical and biological information. acs.org AI algorithms can also analyze large-scale biomedical data to uncover hidden relationships between drugs and diseases. nih.gov

Automation and High-Throughput Approaches in this compound Studies

High-throughput screening (HTS) is a technique that allows for the automated testing of large numbers of chemical and/or biological compounds against specific targets in a short time. nih.govbmglabtech.com Utilizing robots, detectors, and software, HTS enables the rapid analysis of chemical compounds. nih.gov This is particularly useful for screening large compound libraries to identify promising candidates that affect a target in a desired way. bmglabtech.com

Automation is a key element in HTS, allowing for the efficient screening of thousands or even hundreds of thousands of compounds per day. nih.govbionomous.chlabmanager.com Automated systems can handle sample preparation, liquid handling, and data acquisition and processing. bmglabtech.combionomous.ch While HTS is effective for identifying "hits" or "leads," it typically does not assess properties like toxicity and bioavailability, which are critical for drug development. bmglabtech.com

In the context of "this compound" research, automation and HTS could be employed to rapidly screen its interactions with a wide range of biological targets or to test the activity of numerous synthesized analogs. This would significantly accelerate the initial stages of research and help prioritize further, more detailed studies.

Persistent Challenges and Unexplored Avenues in this compound Research

Despite advancements, chemical research, including that on compounds like "this compound," faces persistent challenges and offers numerous unexplored avenues. One major challenge is the inefficient experimental design often employed in traditional approaches, which can be time-consuming and resource-intensive. covasyn.com Adopting advanced methodologies like Directed Design of Experiments (DoE) can help overcome this by identifying significant variables and their interactions in fewer experiments. covasyn.com

Scaling challenges, where promising lab results fail to translate effectively to larger production scales, also pose a significant hurdle. covasyn.com This can be due to non-reproducible lab conditions and a lack of understanding of critical parameters affecting scalability. covasyn.com Incorporating predictive modeling and process optimization tools can help ensure consistent results across different scales. covasyn.com

Managing and analyzing the vast amounts of data generated by modern techniques is another challenge, as valuable insights can be lost in noise, delaying decision-making. covasyn.com Inefficient processes in chemical research also lead to higher costs and greater environmental impact due to excessive waste generation. covasyn.com

Unexplored avenues in chemical research include the systematic identification of currently unexplored regions of biologically-relevant chemical space, which is central to chemical biology and medicinal chemistry. researchgate.net There is also a significant knowledge deficit regarding a large proportion of proteins encoded by the human genome, representing unexplored opportunities for therapeutic development. nih.gov The reluctance to work on the unknown is inherent in scientific endeavors, often leading to a focus on well-known genes and an avoidance of riskier research. nih.gov

The integration of insights from various disciplines, such as biology, physics, and environmental science, is crucial for breakthroughs but also presents a challenge in fostering interdisciplinary collaboration. solubilityofthings.com Exploring innovative modeling strategies for complex systems and investigating under-explored areas in various chemical domains could lead to breakthroughs and novel discoveries. chemrxiv.org

Q & A

Q. What visualization tools best represent this compound’s complex interactions in multi-component systems?

  • Methodological Answer :
  • Network Graphs : Use Cytoscape or Gephi to map this compound’s interaction pathways with proteins or pollutants .
  • 3D Heatmaps : Plot spatial-temporal data (e.g., diffusion rates) using Python’s Matplotlib or R’s ggplot2 .

Cross-Disciplinary & Long-Term Research

Q. How to integrate this compound into interdisciplinary research (e.g., materials science and toxicology)?

  • Methodological Answer :
  • Collaborative Frameworks : Establish shared databases (e.g., Zenodo) for cross-lab data sharing .
  • Unified Metrics : Adopt standardized units (e.g., IC₅₀ for toxicity, BET surface area for catalysis) to enable cross-field comparisons .

Q. What longitudinal designs are optimal for studying this compound’s degradation in ecosystems?

  • Methodological Answer :
  • Cohort Sampling : Collect environmental samples biannually from fixed GPS coordinates to track degradation kinetics .
  • Climate Chambers : Simulate long-term exposure to UV/weathering in controlled lab settings .

Innovative Methodologies

Q. How to apply machine learning to predict this compound’s novel applications?

  • Methodological Answer :
  • Feature Engineering : Train models on descriptors like molecular weight, polarity, and reaction yields .
  • Transfer Learning : Adapt pre-trained models (e.g., ChemBERTa) for property prediction .

Q. What emerging techniques can resolve this compound’s nanoscale behavior?

  • Methodological Answer :
  • Cryo-EM : Capture high-resolution images of this compound’s interactions at atomic scales .
  • Single-Molecule Spectroscopy : Track real-time conformational changes using FRET or TIRF microscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NoName
Reactant of Route 2
Reactant of Route 2
NoName

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.